molecular formula C7H3F4NO4S B13433520 4-Fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene

4-Fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene

Cat. No.: B13433520
M. Wt: 273.16 g/mol
InChI Key: CXBFMPFGNPFAPV-UHFFFAOYSA-N
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Description

4-Fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene is an aromatic compound characterized by the presence of a fluorine atom, a nitro group, and a trifluoromethylsulfonyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene can be synthesized through a multi-step process involving the nitration of fluorobenzene derivatives followed by sulfonylation. One common method involves the nitration of 4-fluorobenzene to produce 4-fluoronitrobenzene, which is then subjected to sulfonylation using trifluoromethanesulfonyl chloride under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale nitration and sulfonylation reactions. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethylsulfonyl group can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene is unique due to the presence of the trifluoromethylsulfonyl group, which imparts distinct chemical properties such as increased electron-withdrawing capability and enhanced stability. This makes it particularly valuable in applications requiring high reactivity and stability under various conditions .

Properties

Molecular Formula

C7H3F4NO4S

Molecular Weight

273.16 g/mol

IUPAC Name

4-fluoro-2-nitro-1-(trifluoromethylsulfonyl)benzene

InChI

InChI=1S/C7H3F4NO4S/c8-4-1-2-6(5(3-4)12(13)14)17(15,16)7(9,10)11/h1-3H

InChI Key

CXBFMPFGNPFAPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])S(=O)(=O)C(F)(F)F

Origin of Product

United States

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